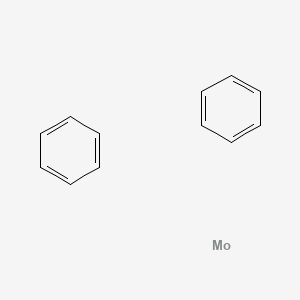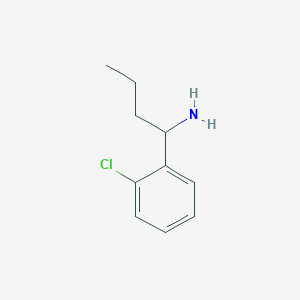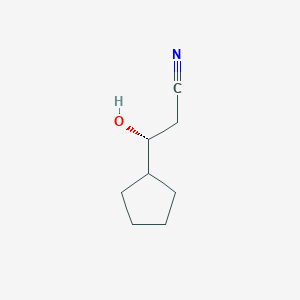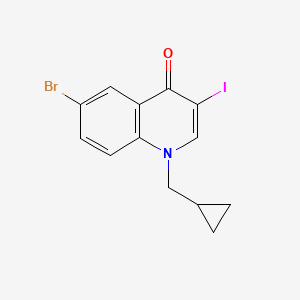
Molybdenum,bis(eta-benzene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum,bis(eta-benzene)-, also known as bis(benzene)molybdenum, is an organometallic compound with the molecular formula C12H12Mo. It features a molybdenum atom sandwiched between two benzene rings, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Molybdenum,bis(eta-benzene)- typically involves the reduction of molybdenum pentachloride (MoCl5) with aluminum in the presence of benzene. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then treated with potassium hydroxide and sodium dithionite to yield the desired product .
Industrial Production Methods: Industrial production of Molybdenum,bis(eta-benzene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Molybdenum,bis(eta-benzene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The benzene ligands can be substituted with other aromatic or aliphatic ligands under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes
Major Products:
Oxidation: Molybdenum trioxide (MoO3) and other molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: Various substituted molybdenum complexes depending on the ligands used
Scientific Research Applications
Molybdenum,bis(eta-benzene)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme mimetics and as a model for biological molybdenum complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance alloys and coatings .
Mechanism of Action
The mechanism of action of Molybdenum,bis(eta-benzene)- involves its ability to coordinate with various substrates through its molybdenum center. This coordination facilitates electron transfer processes, making it an effective catalyst in redox reactions. The compound’s unique structure allows it to interact with molecular targets, such as enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Bis(cyclopentadienyl)molybdenum: Similar sandwich structure but with cyclopentadienyl ligands.
Molybdenum hexacarbonyl: Features molybdenum coordinated with six carbonyl ligands.
Molybdenum trioxide: An oxide form of molybdenum with different chemical properties
Uniqueness: Molybdenum,bis(eta-benzene)- is unique due to its stable sandwich structure with benzene ligands, which imparts distinct electronic and steric properties. This makes it particularly effective in catalytic applications and as a model compound for studying molybdenum’s role in biological systems .
Properties
Molecular Formula |
C12H12Mo |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
benzene;molybdenum |
InChI |
InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |
InChI Key |
KXKURNTZDRVLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)


![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)
